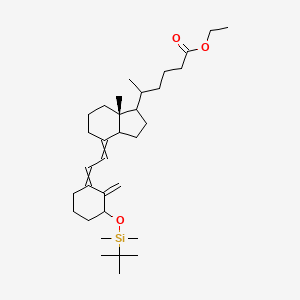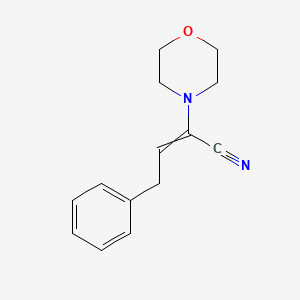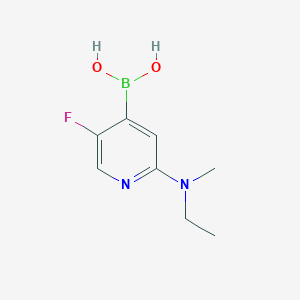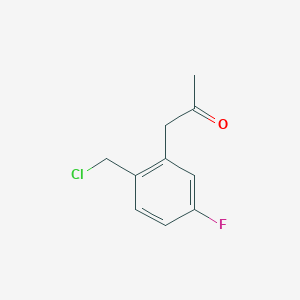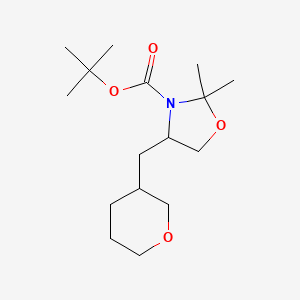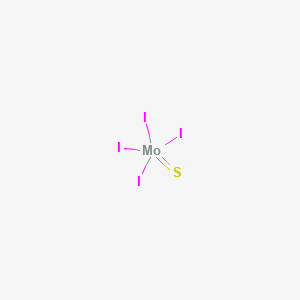
Tetraiodo(sulfanylidene)molybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum iodide sulfide is a compound that combines molybdenum, iodine, and sulfur. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science, chemistry, and industry. Molybdenum iodide sulfide is known for its layered structure, which imparts distinct physical and chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Molybdenum iodide sulfide can be synthesized through various methods. One common approach involves the reaction of molybdenum trioxide with aluminum iodide in a sealed tube at elevated temperatures. The reaction proceeds as follows:
6MoO3+12AlI3→[Mo6I8]I4+12I2+6Al2O3
This reaction typically occurs at around 300°C and results in the formation of molybdenum iodide sulfide along with iodine and aluminum oxide as by-products .
Industrial Production Methods: Industrial production of molybdenum iodide sulfide may involve similar high-temperature reactions, often conducted in specialized reactors to ensure controlled conditions and high purity of the final product. The choice of reagents and reaction conditions can be optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Molybdenum iodide sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both iodine and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Molybdenum iodide sulfide can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide. The oxidation process typically leads to the formation of molybdenum oxides and iodides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride, resulting in the formation of lower oxidation state molybdenum compounds.
Substitution: Substitution reactions often involve the replacement of iodine or sulfur atoms with other halogens or chalcogens, facilitated by reagents such as chlorine gas or selenium powder.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum trioxide and iodine, while reduction could produce molybdenum metal and hydrogen iodide.
Wissenschaftliche Forschungsanwendungen
Molybdenum iodide sulfide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: The compound’s unique properties make it a potential candidate for biological imaging and sensing applications.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism by which molybdenum iodide sulfide exerts its effects is primarily related to its layered structure and the presence of molybdenum, iodine, and sulfur atoms. These elements interact with various molecular targets and pathways, influencing the compound’s reactivity and stability. For example, in catalytic applications, the molybdenum centers can facilitate electron transfer processes, while the iodine and sulfur atoms can participate in bond formation and cleavage reactions .
Vergleich Mit ähnlichen Verbindungen
Molybdenum disulfide (MoS2): Known for its use as a dry lubricant and in electronic applications.
Molybdenum trioxide (MoO3): Used in catalysts and as a precursor for other molybdenum compounds.
Molybdenum hexacarbonyl (Mo(CO)6): Employed in organic synthesis and as a catalyst.
Uniqueness: Molybdenum iodide sulfide stands out due to the combination of iodine and sulfur atoms, which imparts unique chemical properties not found in other molybdenum compounds.
Eigenschaften
CAS-Nummer |
102714-11-4 |
|---|---|
Molekularformel |
I4MoS |
Molekulargewicht |
635.64 g/mol |
IUPAC-Name |
tetraiodo(sulfanylidene)molybdenum |
InChI |
InChI=1S/4HI.Mo.S/h4*1H;;/q;;;;+4;/p-4 |
InChI-Schlüssel |
AQCPDDZKXRHJQM-UHFFFAOYSA-J |
Kanonische SMILES |
S=[Mo](I)(I)(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(6-Bromohexyl)oxy]-4-ethenylbenzene](/img/structure/B14070439.png)
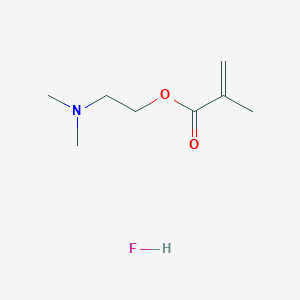
![2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide](/img/structure/B14070453.png)
